2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-11-21-15-8-2-1-7-13(14)15)19(24)22-16-9-3-5-12-6-4-10-20-17(12)16/h1-11,21H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFHAOSZZKQHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268222 | |
| Record name | α-Oxo-N-8-quinolinyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-03-7 | |
| Record name | α-Oxo-N-8-quinolinyl-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Oxo-N-8-quinolinyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1h Indol 3 Yl 2 Oxo N Quinolin 8 Yl Acetamide and Analogues
Retrosynthetic Analysis of the 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide Core Structure
A retrosynthetic analysis of the target molecule, this compound, logically commences with the disconnection of the central amide bond. This is the most synthetically feasible approach as numerous methods exist for the formation of amide linkages. This disconnection reveals two primary precursors: an activated derivative of indole-3-glyoxylic acid and quinolin-8-amine.
Precursor Synthesis and Functional Group Transformations
The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks: indole-3-glyoxyl chloride derivatives and quinolin-8-amine.
Synthesis of Indole-3-glyoxyl Chloride Derivatives
Indole-3-glyoxyl chloride is a key intermediate in the synthesis of a variety of indole-containing compounds. It is typically prepared from indole (B1671886) and an excess of oxalyl chloride. The reaction is generally carried out in an anhydrous ethereal solvent at a reduced temperature, such as 0 °C, to control the reactivity of the reagents. The indole acts as a nucleophile, attacking one of the carbonyl groups of oxalyl chloride. Subsequent elimination of carbon monoxide, carbon dioxide, and hydrogen chloride gas affords the desired indole-3-glyoxyl chloride, which often precipitates from the reaction mixture as a solid.
Table 1: Synthesis of Indole-3-glyoxyl Chloride
| Starting Material | Reagent | Solvent | Key Conditions | Product |
|---|
Synthesis of Quinolin-8-amine Building Blocks
Quinolin-8-amine, also known as 8-aminoquinoline (B160924), is a versatile building block in organic synthesis. A classical and common method for its preparation involves the nitration of quinoline (B57606). This reaction typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers can be separated, and the subsequent reduction of the 8-nitroquinoline isomer, often using a reducing agent like tin(II) chloride in the presence of hydrochloric acid, yields quinolin-8-amine.
Alternative synthetic routes to quinolin-8-amine derivatives have also been developed. For instance, intramolecular cyclization reactions of appropriately substituted anilines can provide the quinoline core.
Table 2: Synthesis of Quinolin-8-amine
| Starting Material | Key Steps | Reagents | Product |
|---|
Amide Bond Formation Strategies for the this compound Scaffold
The final and pivotal step in the synthesis of this compound is the formation of the amide bond between the indole-3-glyoxyl moiety and quinolin-8-amine. This can be achieved through several established methods.
Direct Condensation Reactions
The most direct approach for the amide bond formation is the reaction between indole-3-glyoxyl chloride and quinolin-8-amine. This reaction is typically carried out in an aprotic solvent in the presence of a base. The base, such as triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the product. The nucleophilic nitrogen of quinolin-8-amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide product.
Utilization of Peptide Coupling Reagents
In cases where the direct condensation with the acyl chloride is not optimal, or if the corresponding carboxylic acid (indole-3-glyoxylic acid) is used as the starting material, peptide coupling reagents can be employed to facilitate the amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
A variety of coupling reagents are available, each with its own advantages. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.
The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final product.
Table 3: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additives |
|---|---|---|
| Carbodiimides | DCC, EDC | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP |
Optimization of Reaction Parameters and Yield Maximization
The synthesis of indol-3-yl-oxoacetamide derivatives typically involves the acylation of an amine with an indole-3-glyoxylyl chloride intermediate. This intermediate is generally prepared by treating the corresponding indole with oxalyl chloride. The subsequent coupling with an amine, in this case, 8-aminoquinoline, is a critical step where reaction conditions are optimized to maximize the yield and purity of the final product, this compound.
Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and reaction time. The selection of an appropriate base is crucial to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product. Solvents are chosen based on the solubility of the reactants and their compatibility with the reaction conditions.
A systematic study to optimize the reaction conditions for the synthesis of related indole derivatives, such as 3-(3-oxoaryl) indole compounds, has shown the effectiveness of screening various catalysts and solvents. researchgate.net For the synthesis of indolylglyoxylamides, a common approach involves dissolving the amine in a suitable solvent, followed by the addition of a base and the indole-3-oxoacetyl chloride.
Below is an interactive data table illustrating a typical optimization study for the amide coupling step. The reaction shown is the coupling of a substituted indole with a chalcone, which provides a model for how such optimization tables are structured in research. researchgate.net The goal is to identify the conditions that provide the highest yield of the desired product.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | InCl3 (10) | CH3CN | Reflux | 12 | 45 |
| 2 | Sc(OTf)3 (10) | CH3CN | Reflux | 12 | 52 |
| 3 | FeCl3 (10) | CH3CN | Reflux | 10 | 65 |
| 4 | ZnCl2 (10) | CH3CN | Reflux | 10 | 60 |
| 5 | ZrCl4 (10) | CH3CN | Reflux | 8 | 73 |
| 6 | ZrCl4 (10) | DCM | Reflux | 10 | 62 |
| 7 | ZrCl4 (10) | THF | Reflux | 12 | 58 |
| 8 | ZrCl4 (10) | Toluene | Reflux | 12 | 40 |
| 9 | ZrCl4 (15) | Solvent-free | 80 (MW) | 0.75 | 82 |
For the specific synthesis of indolyl glyoxylamides, researchers have found that using a base like triethylamine (Et₃N) in a solvent such as dichloromethane (B109758) (DCM) at room temperature provides good yields. mdpi.com In some cases, stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are employed, particularly when N-alkylation of the indole ring is also desired. mdpi.com The optimization process is empirical and involves systematically varying these parameters to achieve the desired outcome.
Spectroscopic Characterization Techniques for Synthetic Intermediates and Final Compounds
The structural elucidation of the synthesized this compound and its intermediates relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the indole ring, the quinoline ring, and the amide N-H proton. The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 11 ppm). The amide N-H proton would also be a singlet, often in the range of δ 9-10 ppm. Aromatic protons on the indole and quinoline rings would appear in the δ 7-9 ppm region, with specific splitting patterns (doublets, triplets, etc.) corresponding to their coupling with adjacent protons. mdpi.com
¹³C NMR: This provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The two carbonyl carbons (C=O) of the glyoxamide linker would be the most downfield signals, typically in the range of δ 160-190 ppm. mdpi.com The carbons of the aromatic indole and quinoline rings would appear in the δ 110-150 ppm region.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The amide N-H stretch would appear in a similar region. The most prominent peaks would be the C=O stretching vibrations of the ketone and amide carbonyl groups, which are expected in the region of 1650-1700 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula (C₁₉H₁₃N₃O₂ for the title compound). mdpi.comappchemical.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
The combination of these techniques allows for the unambiguous confirmation of the structure of the synthesized compounds and any intermediates formed during the reaction sequence. researchgate.netnih.gov
Mechanistic Insights into the Biological Actions of 2 1h Indol 3 Yl 2 Oxo N Quinolin 8 Yl Acetamide
Cellular Target Identification and Validation Approaches
There is no published research specifically identifying and validating the cellular targets of 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide. While studies on structurally similar compounds suggest potential interactions with various cellular components, any such extrapolation to this specific molecule would be speculative. The identification of direct molecular targets is a critical first step in understanding the mechanism of action of any bioactive compound.
Future research to identify the cellular targets of this compound could employ a variety of modern techniques. These approaches often involve affinity-based methods, genetic-based techniques, and computational approaches to pinpoint the proteins or nucleic acids with which the small molecule interacts.
Elucidation of Intracellular Signaling Pathways Affected by the Compound
The specific intracellular signaling pathways modulated by this compound have not been elucidated in the scientific literature. Research on analogous compounds containing indole (B1671886) and quinoline (B57606) moieties has indicated potential interference with pathways such as the Hedgehog signaling pathway; however, direct evidence for this specific compound is lacking. rsc.orgrsc.org
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
There are no specific studies detailing the induction of apoptosis or cell cycle arrest by this compound. While related indole derivatives have been shown to induce apoptosis through caspase-dependent pathways and cause cell cycle arrest at various phases, these findings cannot be directly attributed to the compound . nih.govnih.govnih.gov Investigations into these mechanisms would typically involve techniques such as flow cytometry to analyze the cell cycle distribution and assays to measure the activity of key apoptotic proteins like caspases.
Impact on Gene Expression and Protein Regulation (e.g., Downregulation of Hedgehog Signaling Pathway Components)
Specific data on the impact of this compound on gene expression and protein regulation is not available. Although related quinolone-2(1H)-ones with a C3-tethered indole moiety have been shown to down-regulate components of the Hedgehog signaling pathway, such as Gli transcription factors and their target gene Ptch1, it is unknown if this compound shares this activity. rsc.org To determine such effects, studies would need to be conducted to measure changes in mRNA and protein levels of key regulatory molecules in cells treated with the compound.
Biophysical and Biochemical Analysis of Compound-Biomolecule Interactions
There is no published biophysical or biochemical analysis detailing the interaction between this compound and any specific biomolecules. Such studies are essential for confirming direct target engagement and understanding the molecular basis of the compound's activity. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods could be employed to characterize these interactions in future research.
Structure Activity Relationship Sar Studies and Rational Design of 2 1h Indol 3 Yl 2 Oxo N Quinolin 8 Yl Acetamide Analogues
Impact of Substitutions and Modifications on the Indole (B1671886) Moiety
The indole nucleus is a cornerstone of the scaffold's interaction with various biological targets, and modifications to this ring system significantly modulate activity. The indole N-H group, in particular, is often critical for biological activity, as its proton can act as a hydrogen bond donor, anchoring the molecule to its target protein. nih.gov
Substitutions on the benzene (B151609) portion of the indole ring have been extensively explored to define SAR. Studies on related indole-3-glyoxylamides have shown that the position and electronic nature of substituents are pivotal. For instance, in one series of N-(benzyl)indol-3-ylglyoxylamides, an interdependent effect was observed between substituents at the indole 5-position and those on the benzyl (B1604629) ring. nih.gov When the indole 5-position was unsubstituted, electron-withdrawing groups on the benzyl ring were favored. Conversely, when the indole carried a 5-chloro or 5-nitro group, activity was optimized with electron-donating dihydroxy or dimethoxy groups on the benzyl ring. nih.gov
In another study focused on tubulin polymerization inhibitors, modifications at various positions of the indole ring (C4 through C7) were systematically evaluated. The findings indicated that the core indole structure is highly sensitive to substitution. Most modifications, including the introduction of chloro- or methoxy- groups, led to a significant loss of cytotoxic activity. acs.org However, chloro-substitution at the C4 or C6 positions resulted in some retention of activity, albeit diminished. acs.org A noteworthy finding from this series was that replacing the indole core with a 7-azaindole (B17877) bioisostere could maintain a similar level of potency, suggesting that the nitrogen in this position is well-tolerated and may offer opportunities to modulate physicochemical properties without compromising activity. acs.org
The following table summarizes the impact of various substitutions on the indole moiety of analogue series.
| Parent Compound/Series | Indole Substitution | Position | Effect on Activity |
| N-(benzyl)indol-3-ylglyoxylamide Series | -Cl, -NO2 | 5 | Potentiated activity with electron-donating groups on benzyl ring nih.gov |
| Tubulin Inhibitor Series | -Cl | 4 or 6 | Retained partial activity (activity decreased) acs.org |
| Tubulin Inhibitor Series | -OCH3 | 4, 5, 6, or 7 | Abolished cytotoxic activity acs.org |
| Tubulin Inhibitor Series | 7-Azaindole | N/A | Maintained similar potency to indole parent acs.org |
Influence of Structural Variations on the Quinoline (B57606) Ring System
The quinoline moiety serves as a critical component for establishing interactions with target biomolecules, and its structural variations are a key determinant of biological activity. SAR studies on quinoline derivatives have identified several "hot spots" for modification. For a class of quinoline carboxylic acid inhibitors, three principal regions were identified as critical for activity: the C2 position, which requires bulky hydrophobic substituents; the C4 position, which has a strict requirement for a carboxylic acid; and the benzo portion of the ring, where appropriate substitutions can enhance potency. nih.gov
In hybrid molecules that link an indole to a quinoline, the substitution pattern on the quinoline ring plays a significant role in defining the compound's biological profile. For instance, in a series of indole-based quinoline derivatives designed as anticancer agents, it was found that a methyl substitution at the C-5 position of the quinoline ring conferred more potent activity against cancer cells compared to substitution at the C-6 position. biointerfaceresearch.com The placement of substituents can thus influence the molecule's orientation within a binding site.
Furthermore, heteroaryl substitutions at the C-2 position of the quinoline ring have been shown to increase lipophilicity and DNA binding properties, which can be advantageous for developing certain anticancer agents. biointerfaceresearch.com In a series of 8-hydroxyquinoline-indole hybrids designed to inhibit Aβ aggregation, the most potent analogue featured a 5,7-dichloro-8-hydroxyquinoline moiety, highlighting the positive impact of halogen substitutions on the quinoline ring for this specific target. mdpi.com
The table below details the influence of structural variations on the quinoline ring in different series.
| Compound Series | Quinoline Variation | Position(s) | Observed Effect |
| Anticancer Indole-Quinolines | Methyl group | C-5 vs. C-6 | C-5 substitution showed more potent activity biointerfaceresearch.com |
| 8-Hydroxyquinoline-Indole Hybrids | Dichloro substitution | C-5 and C-7 | Featured in the most potent Aβ aggregation inhibitor mdpi.com |
| Quinoline Carboxylic Acids | Bulky hydrophobic groups | C-2 | Necessary for dihydroorotate (B8406146) dehydrogenase inhibition nih.gov |
| Quinoline Carboxylic Acids | Carboxylic acid | C-4 | Strict requirement for activity nih.gov |
Role of the Oxoacetamide Linker in Biological Efficacy and Selectivity
The two carbonyl groups of the oxoacetamide linker can act as hydrogen bond acceptors, forming critical interactions with biological targets. The amide N-H can also serve as a hydrogen bond donor. The flexibility of the linker allows the terminal aromatic systems to adopt specific spatial arrangements required for optimal binding. While direct comparisons of the oxoacetamide linker with other types of linkers in the specific context of 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide are not extensively documented, studies on related systems provide valuable insights. For example, in a series of inhibitors of SLACK potassium channels featuring a 2-aryloxy-N-(pyrimidin-5-yl)acetamide core, the acetamide (B32628) linker was found to be generally superior to variations such as a thioether or a simple methylene (B1212753) group, which both led to a drop in inhibitory activity. mdpi.com This suggests that the atoms and geometry of the linker are finely tuned for biological efficacy.
Application of Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling (e.g., Molecular Docking)
Computational chemistry, particularly molecular docking and molecular dynamics, has become an indispensable tool for understanding the SAR of this compound analogues. These methods provide atomic-level insights into how these molecules interact with their biological targets, helping to rationalize experimentally observed activities and guide the design of new, more potent compounds. nih.govmdpi.com
Molecular docking studies are frequently employed to predict the binding poses of these analogues within the active site of a target protein. For a series of indolyl oxoacetamides designed as pancreatic lipase (B570770) inhibitors, docking results were in strong agreement with in vitro activity data. nih.gov The most potent compound also exhibited the best docking score, and the simulation revealed key stabilizing interactions, including π-π stacking with the lid domain of the enzyme and π-cation interactions with an arginine residue. nih.gov Similarly, in the development of indole-quinoline hybrids as inhibitors of Aβ aggregation, docking studies identified crucial hydrogen bonds and π-π stacking interactions between the compounds and key amino acid residues like His13, Lys16, and Phe20 of the Aβ peptide. mdpi.com
Molecular dynamics (MD) simulations further enhance these studies by providing a dynamic view of the ligand-protein complex over time, confirming the stability of the predicted binding mode. An MD simulation of a potent indolyl oxoacetamide complexed with pancreatic lipase showed that the key interactions were maintained, with a low root mean square deviation (RMSD) indicating a stable complex. nih.gov
These computational approaches are not only explanatory but also predictive. They allow for the virtual screening of large libraries of potential analogues, prioritizing the synthesis of compounds with the highest predicted binding affinity. For example, in the design of anti-influenza agents, docking was used to identify key interactions with the viral RNA polymerase, speculating that the compounds could disrupt critical protein-protein interactions. mdpi.com This synergy between in silico modeling and empirical testing accelerates the drug discovery process by focusing resources on the most promising chemical scaffolds.
Future Directions and Preclinical Therapeutic Potential
Development of Novel 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide Derivatives with Enhanced Potency and Selectivity
The future development of the this compound scaffold hinges on the strategic design of new derivatives with improved potency and selectivity for their intended biological targets. The indole-3-glyoxylamide (B122210) framework offers numerous sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. nih.gov
One key area of focus is the modification of the indole (B1671886) nucleus. For instance, substitutions at various positions on the indole ring can significantly impact biological activity. Research on related indole-containing compounds has shown that the introduction of different functional groups can enhance anticancer activity. nih.gov For example, in a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the presence of an iodine atom at the 5-position of the indole ring led to a compound with a low minimum inhibitory concentration against methicillin-resistant Staphylococcus aureus (MRSA) and significant antiproliferative activity against cancer cell lines. nih.gov
Similarly, modifications to the quinoline (B57606) moiety can be explored. The quinoline ring system is a versatile scaffold in its own right, with various derivatives exhibiting a wide range of biological activities. sapub.org By introducing different substituents onto the quinoline ring of the parent compound, it may be possible to enhance target binding affinity and selectivity.
Another promising strategy involves the replacement of the quinoline ring with other heterocyclic systems or bulky lipophilic groups. For instance, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives demonstrated potent anti-proliferative activity against several human cancer cell lines. nih.gov This suggests that exploring derivatives with diverse N-substituents on the acetamide (B32628) nitrogen could yield compounds with superior efficacy.
The table below summarizes the activity of some representative indole-3-glyoxylamide and quinoline derivatives, highlighting the potential for developing potent analogs of this compound.
| Compound Class | Representative Compound | Biological Activity | Reference |
| Indole-3-glyoxylamides | N-(pyridine-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide (Indibulin) | Tubulin polymerization inhibitor with activity against various cancer cell lines. | ajprd.com |
| Adamantane-containing Indole-3-oxoacetamides | Compound 5r (N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide) | Potent biological activity against HepG2 cells with an IC50 value of 10.56 ± 1.14 μM. | nih.gov |
| Indolylquinazolinones | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MIC of 0.98 μg/mL against MRSA and significant antiproliferative activity. | nih.gov |
| Indolo[2,3-b]quinoline Conjugates | 9-[((2-hydroxy)cinnamoyl)amino]- 5,11-dimethyl-5H-indol-2,3-b]quinoline | Dose-dependent effectiveness against pancreatic cancer cells with IC50 values in the nanomolar range. | semanticscholar.org |
Exploration of Combination Therapies Involving this compound Scaffolds
To address the challenges of drug resistance and to enhance therapeutic efficacy, the exploration of combination therapies is a critical future direction. mdpi.com The unique mechanisms of action of this compound derivatives, such as the potential for tubulin polymerization inhibition, make them attractive candidates for combination with other anticancer agents. ajprd.com
A rational approach to designing combination therapies involves targeting different but complementary pathways. mdpi.com For example, if a derivative of the lead compound induces cell cycle arrest, combining it with a DNA-damaging agent could lead to a synergistic cytotoxic effect. The use of phytochemicals in combination with conventional chemotherapeutics has also shown promise in preclinical studies. mdpi.com For instance, curcumin (B1669340) has been shown to synergistically enhance the effects of paclitaxel (B517696) in cervical cancer models. mdpi.com
Furthermore, the development of drug delivery systems, such as nanoparticles, for the co-delivery of a this compound derivative and another therapeutic agent could improve treatment outcomes by ensuring that both drugs reach the tumor site in optimal ratios. mdpi.com
Advanced In Vitro Model Systems for Comprehensive Biological Evaluation
The limitations of traditional two-dimensional (2D) cell cultures in predicting the clinical efficacy of anticancer drugs are well-documented. nih.gov Future preclinical evaluations of this compound derivatives should leverage advanced three-dimensional (3D) in vitro models, such as spheroids and organoids. nih.govnih.gov
These 3D models more accurately recapitulate the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and the presence of an extracellular matrix. nih.govomicsonline.org The use of patient-derived organoids, which are 3D cultures grown from a patient's own tumor, offers a particularly powerful platform for personalized medicine. eurekalert.org These "living biobanks" can be used for large-scale drug screens to identify which patients are most likely to respond to a particular therapy. eurekalert.org
By testing novel derivatives in these advanced in vitro systems, researchers can gain a more accurate understanding of their potency, mechanism of action, and potential for resistance, thereby improving the chances of success in subsequent in vivo studies and clinical trials. nih.gov
Investigation of Pharmacological Efficacy in Relevant Preclinical Disease Models (Non-Human Systems)
Following comprehensive in vitro evaluation, the most promising derivatives of this compound must be assessed for their pharmacological efficacy in relevant preclinical disease models. researchgate.net These in vivo studies are essential for determining a compound's pharmacokinetic profile, in vivo efficacy, and potential toxicity.
For anticancer drug development, a variety of animal models are available, including chemically-induced tumor models, patient-derived xenograft (PDX) models, and genetically engineered mouse models (GEMMs). researchgate.netnih.gov PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are particularly valuable as they have been shown to closely mirror the patient's response to treatment.
A study on an orally bioavailable indole-3-glyoxylamide-based series of tubulin polymerization inhibitors demonstrated significant tumor growth inhibition in a mouse xenograft model of head and neck cancer, providing a strong rationale for the continued preclinical development of this class of compounds. acs.org Preclinical imaging techniques can be employed to non-invasively monitor tumor growth and response to treatment in these animal models, providing valuable real-time data. nih.gov
In addition to cancer, the anti-inflammatory properties of indole derivatives suggest that these compounds could also be evaluated in preclinical models of inflammatory diseases. ijpras.com
The table below outlines various preclinical models that could be utilized to evaluate the therapeutic potential of this compound derivatives.
| Preclinical Model Type | Description | Potential Applications |
| Cell Line-Derived Xenografts | Human cancer cell lines are injected into immunocompromised mice to form tumors. | Initial in vivo efficacy screening for anticancer activity. |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are implanted into immunocompromised mice. | Evaluating efficacy in a model that closely mimics the patient's tumor. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that resemble human cancers. | Studying the effect of the compound on tumor initiation and progression in an immunocompetent host. |
| Carrageenan-Induced Paw Edema | An inflammatory agent is injected into the paw of a rodent to induce localized inflammation. | Assessing potential anti-inflammatory activity. |
Q & A
Q. What are the established synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves coupling indole and quinoline derivatives via acetamide bridges. A common approach includes:
- Step 1: Preparation of 2-oxoacetamide intermediates by reacting indole-3-carboxylic acid derivatives with activated carbonyl agents (e.g., oxalyl chloride).
- Step 2: Condensation with 8-aminoquinoline using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
- Key intermediates: 2-(1H-indol-3-yl)-2-oxoacetic acid and 8-aminoquinoline derivatives.
- Optimization: Refluxing in acetic acid or ethanol with catalytic glacial acetic acid improves yield, as demonstrated in analogous quinoline-cinnamide hybrid syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- FT-IR and FT-Raman: Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the oxoacetamide moiety) and confirm indole/quinoline ring vibrations .
- NMR Spectroscopy:
- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding networks (e.g., dihedral angles between indole and quinoline rings, typically >80°) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- HOMO-LUMO Analysis: Predicts nucleophilic/electrophilic sites. For example, the indole nitrogen and quinoline oxygen atoms often show high electron density, making them reactive toward electrophiles .
- Molecular Electrostatic Potential (MEP): Maps charge distribution to identify regions prone to hydrogen bonding or π-π stacking .
- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., protein binding pockets) to guide structural modifications .
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting cytotoxicity results)?
Methodological Answer:
- Experimental Variables:
- Cell Line Variability: Test across multiple cell lines (e.g., HeLa, MCF-7) to assess tissue-specific effects.
- Dose-Response Curves: Use IC₅₀ values normalized to controls to minimize assay-specific artifacts.
- Mechanistic Studies:
- Apoptosis Assays: Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays to confirm programmed cell death pathways.
- Target Validation: Employ siRNA knockdown or CRISPR-Cas9 to verify involvement of suspected targets (e.g., topoisomerase II) .
Q. What strategies enhance target selectivity when modifying the indole-quinoline hybrid structure?
Methodological Answer:
- Bioisosteric Replacement: Substitute the quinoline ring with isosteres (e.g., isoquinoline or acridine) to modulate binding affinity .
- Side-Chain Functionalization: Introduce polar groups (e.g., -OH, -NH₂) at the C-2 position of the indole ring to improve solubility and hydrogen-bond interactions .
- Prodrug Design: Mask reactive groups (e.g., esterify the acetamide moiety) to enhance bioavailability and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
